molecular formula C10H19N3O B11737549 (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11737549
M. Wt: 197.28 g/mol
InChI Key: WYVQLSORQCCLDY-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound with the molecular formula C10H19N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-ethoxypropylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ethoxypropyl group can also modulate the compound’s solubility and permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but differs in the substituents attached to the ring.

    1-Ethyl-1H-pyrazol-5-amine: Another pyrazole derivative with an ethyl group instead of the ethoxypropyl group.

Uniqueness

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both the ethoxypropyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can provide distinct properties that are not observed in other similar compounds.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3-ethoxy-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3O/c1-3-14-8-4-6-11-9-10-5-7-12-13(10)2/h5,7,11H,3-4,6,8-9H2,1-2H3

InChI Key

WYVQLSORQCCLDY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC=NN1C

Origin of Product

United States

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